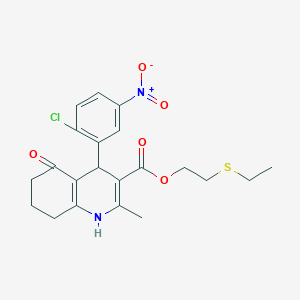![molecular formula C13H18N2O5S B4983175 2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4983175.png)
2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide, also known as MPS, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is known to have a wide range of biochemical and physiological effects, which make it a promising candidate for various scientific research applications.
作用机制
The mechanism of action of 2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is known to play a key role in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. Some of the major effects of this compound include the inhibition of angiogenesis, induction of apoptosis, and inhibition of cell migration and invasion. These effects make this compound a promising candidate for various scientific research applications.
实验室实验的优点和局限性
One of the major advantages of using 2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide in scientific research is its potent anti-cancer activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions that can be explored in the field of 2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide research. One of the major areas of future research is the development of new this compound derivatives with improved solubility and potency. Another area of future research is the exploration of the potential applications of this compound in the treatment of other diseases, such as cardiovascular diseases and neurological disorders. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in humans.
Conclusion:
In conclusion, this compound is a promising chemical compound with a wide range of potential scientific research applications. Its potent anti-cancer activity, along with its various biochemical and physiological effects, make it a promising candidate for the development of new anti-cancer drugs. Further research is needed to explore the full potential of this compound in various scientific research applications.
合成方法
The synthesis of 2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide can be achieved through a series of chemical reactions involving the use of various reagents and solvents. One of the commonly used methods for synthesizing this compound involves the reaction of 4-methoxy-3-nitrophenol with pyrrolidine and sodium sulfite, followed by the reaction of the resulting product with acetic anhydride.
科学研究应用
2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide has been extensively studied for its potential applications in the field of medicine. One of the major scientific research applications of this compound is its use as a potential therapeutic agent for the treatment of various types of cancer. This compound has been shown to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells.
属性
IUPAC Name |
2-(4-methoxy-3-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-19-11-5-4-10(20-9-13(14)16)8-12(11)21(17,18)15-6-2-3-7-15/h4-5,8H,2-3,6-7,9H2,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPIHWVWMUSSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC(=O)N)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,3-dimethyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B4983103.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4983108.png)
![2-[5-(aminosulfonyl)-2-hydroxyphenyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B4983112.png)


![methyl 4-({N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4983141.png)
![1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B4983160.png)


![N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea](/img/structure/B4983179.png)
![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
![5a-hydroxy-3,4,4-trimethyl-3a,3b,4,4a,5,5a-hexahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioamide](/img/structure/B4983186.png)
![2-[3-fluoro-4-(hexyloxy)phenyl]-5-heptylpyridine](/img/structure/B4983194.png)
![ethyl 2-methyl-4-(5-nitro-2-furyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4983204.png)
